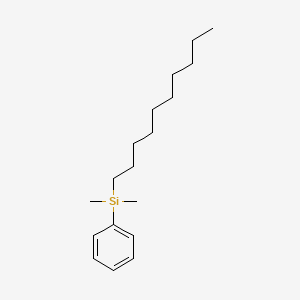

Decyl(dimethyl)phenylsilane

Description

Decyl(dimethyl)phenylsilane (C18H32Si) is an organosilicon compound featuring a central silicon atom bonded to a decyl chain, two methyl groups, and a phenyl group. Its molecular weight is 276.54 g/mol (calculated from ). This compound is synthesized via catalytic reductive coupling or alkylation reactions, achieving an 86% yield under optimized conditions . Key characterization data include a thin-layer chromatography (TLC) Rf value of 0.54 (SiO2, n-pentane), distinct <sup>1</sup>H-NMR signals for methyl (δ 0.35 ppm), phenyl (δ 7.20–7.40 ppm), and decyl protons (δ 1.20–1.40 ppm), and a mass spectrum with m/z peaks at 276 (M<sup>+</sup>), 193 (M<sup>+</sup> – C6H5), and 55 (base peak) . Its applications span hydrophobization agents, lubricants, and intermediates in organic synthesis.

Properties

CAS No. |

180907-59-9 |

|---|---|

Molecular Formula |

C18H32Si |

Molecular Weight |

276.5 g/mol |

IUPAC Name |

decyl-dimethyl-phenylsilane |

InChI |

InChI=1S/C18H32Si/c1-4-5-6-7-8-9-10-14-17-19(2,3)18-15-12-11-13-16-18/h11-13,15-16H,4-10,14,17H2,1-3H3 |

InChI Key |

IOZNKOLBWZRXQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC[Si](C)(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl(dimethyl)phenylsilane can be synthesized through a hydrosilylation reaction, where a decene reacts with dimethylphenylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25 to 100 degrees Celsius and atmospheric pressure. The platinum catalyst facilitates the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the decene, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar hydrosilylation process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of a platinum catalyst is common due to its high efficiency and selectivity. The reaction mixture is then purified through distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Decyl(dimethyl)phenylsilane undergoes various chemical reactions, including:

Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.

Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.

Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction typically occurs under mild conditions, with temperatures ranging from 0 to 50 degrees Celsius.

Reduction: Catalysts such as palladium on carbon or platinum are used to facilitate the reduction reactions.

Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Reduced silicon-containing compounds.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Decyl(dimethyl)phenylsilane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions to form carbon-silicon bonds.

Biology: Employed in the modification of biomolecules to enhance their stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable silicon-carbon bonds.

Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of decyl(dimethyl)phenylsilane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The platinum catalyst activates the silicon-hydrogen bond, allowing it to add across carbon-carbon double bonds. This process is highly selective and efficient, making it a valuable tool in organic synthesis. The molecular targets include unsaturated hydrocarbons, which react with the silicon-hydrogen bond to form stable silicon-carbon bonds.

Comparison with Similar Compounds

Decyl(4-methoxyphenyl)dimethylsilane (C19H34O1Si)

- Structural Difference : Incorporates a methoxy (–OCH3) group on the phenyl ring.

- Synthesis : Yield of 80%, lower than Decyl(dimethyl)phenylsilane (86%) due to steric and electronic effects of the methoxy group .

- Physical Properties : Higher polarity (TLC Rf = 0.40 vs. 0.54 for this compound) due to the electron-donating methoxy group .

- Applications : Enhanced solubility in polar solvents, making it suitable for surface modification in hydrophilic matrices.

Decyl(triphenyl)silane (C28H36Si)

- Structural Difference : Replaces methyl groups with three phenyl rings.

- Molecular Weight : 400.68 g/mol (vs. 276.54 for this compound) .

- Reactivity : Increased steric hindrance from triphenyl substitution reduces nucleophilic susceptibility compared to dimethyl analogs.

- Applications : Used in high-temperature lubricants and as a precursor for silicon-based polymers requiring thermal stability .

Diphenylsilane (C12H12Si)

- Structural Difference : Lacks the decyl chain and methyl groups.

- Molecular Weight : 184.31 g/mol (significantly lower than this compound) .

- Volatility: Higher volatility due to smaller size, limiting its use in non-volatile applications.

- Applications : Primarily employed in hydrosilylation reactions and as a reducing agent .

Decyltrimethoxysilane (C13H30O3Si)

- Structural Difference : Methoxy (–OCH3) groups replace phenyl and one methyl.

- Reactivity: Hydrolyzable methoxy groups enable covalent bonding to hydroxylated surfaces (e.g., glass, metals), unlike non-hydrolyzable this compound .

- Applications : Widely used as a coupling agent in composites and coatings .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | TLC Rf | Key Substituents | Yield (%) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | C18H32Si | 276.54 | 0.54 | Decyl, dimethyl, phenyl | 86 | Lubricants, hydrophobization |

| Decyl(4-methoxyphenyl)dimethylsilane | C19H34OSi | 306.57 | 0.40 | Decyl, dimethyl, 4-methoxyphenyl | 80 | Polar surface modification |

| Decyl(triphenyl)silane | C28H36Si | 400.68 | N/A | Decyl, triphenyl | N/A | High-temperature lubricants |

| Diphenylsilane | C12H12Si | 184.31 | N/A | Two phenyl groups | N/A | Hydrosilylation reactions |

| Decyltrimethoxysilane | C13H30O3Si | 262.45 | N/A | Decyl, trimethoxy | N/A | Coupling agents, coatings |

Research Findings and Trends

- Steric Effects : Bulky substituents (e.g., triphenyl in Decyl(triphenyl)silane) reduce reactivity but enhance thermal stability .

- Polarity Modulation : Methoxy groups increase polarity (Decyl(4-methoxyphenyl)dimethylsilane), whereas decyl chains enhance hydrophobicity (this compound) .

- Industrial Relevance: Hydrolyzable silanes (e.g., Decyltrimethoxysilane) dominate in coatings, while non-hydrolyzable variants (e.g., this compound) excel in lubricants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.